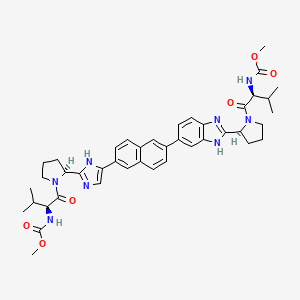

Ravidasvir

説明

特性

IUPAC Name |

methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H50N8O6/c1-23(2)35(47-41(53)55-5)39(51)49-17-7-9-33(49)37-43-22-32(46-37)29-14-13-25-19-26(11-12-27(25)20-29)28-15-16-30-31(21-28)45-38(44-30)34-10-8-18-50(34)40(52)36(24(3)4)48-42(54)56-6/h11-16,19-24,33-36H,7-10,17-18H2,1-6H3,(H,43,46)(H,44,45)(H,47,53)(H,48,54)/t33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHMHYPWGWYXEL-ZYADHFCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H50N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401335997 | |

| Record name | Ravidasvir [USAN] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

762.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242087-93-9 | |

| Record name | Ravidasvir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242087939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ravidasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ravidasvir [USAN] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAVIDASVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL3G001BI8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ravidasvir: A Technical Guide to its Discovery and Synthesis

An In-depth Overview for Researchers and Drug Development Professionals

Abstract

Ravidasvir (formerly PPI-668) is a potent, second-generation, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] This document provides a comprehensive technical overview of the discovery, mechanism of action, and synthetic processes of this compound. It is intended for researchers, scientists, and professionals in the field of drug development. The information compiled herein is based on a thorough review of published scientific literature and patent filings.

Discovery and Development

The discovery of this compound was the result of extensive research efforts to identify novel direct-acting antiviral agents (DAAs) with improved efficacy, a higher barrier to resistance, and pan-genotypic activity against HCV.[2][3] Developed through a collaboration between Presidio Pharmaceuticals and Pharco Pharmaceuticals, this compound emerged from a series of functionalized benzimidazole-naphthylene-imidazole derivatives.[2][4] Preclinical studies demonstrated its potent inhibition of HCV replication and favorable pharmacokinetic properties, leading to its advancement into clinical trials.[2][5]

The development of this compound has also been a notable example of a collaborative approach to drug development for neglected diseases, with organizations like the Drugs for Neglected Diseases initiative (DNDi) and the Medicines Patent Pool (MPP) playing a role in ensuring its accessibility.[6][7][8]

Drug Discovery Workflow

The discovery of this compound followed a structured workflow common in modern drug development. This process involved target identification, lead discovery and optimization, preclinical evaluation, and finally, clinical trials.

Mechanism of Action

This compound exerts its antiviral effect by targeting the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][9] By binding to Domain I of the NS5A protein, this compound induces conformational changes that disrupt the formation of the viral replication complex and impede the assembly of new viral particles.[1] This dual mechanism of action leads to a significant reduction in viral load.[1][9]

Signaling Pathway of this compound Action

The following diagram illustrates the inhibitory effect of this compound on the HCV life cycle.

Quantitative Data

In Vitro Efficacy

This compound has demonstrated potent activity against various HCV genotypes in replicon assays.

| HCV Genotype | EC50 (nM) | Reference |

| 1a | 0.12 | [5] |

| 1b | 0.01 | [5] |

| 3a | 1.14 | [5] |

Clinical Efficacy

Clinical trials have evaluated this compound in combination with other direct-acting antivirals, showing high rates of sustained virologic response (SVR).

| Trial Name | Combination Therapy | Patient Population | SVR12 Rate | Reference |

| STORM-C-1 (Stage 1) | This compound + Sofosbuvir | Genotypes 1, 2, 3, 6 | 97% | [10][11] |

| STORM-C-1 (Stage 2) | This compound + Sofosbuvir | Genotypes 1, 2, 3, 6 | 96.8% | [12] |

| Phase II/III (China) | This compound + Danoprevir/r + Ribavirin | Genotype 1 (non-cirrhotic) | 99% | [13] |

| Phase II/III (Malaysia/Thailand) | This compound + Sofosbuvir | Genotypes 1, 3, HIV co-infected | 97% | [6][14] |

Synthesis Process

The chemical synthesis of this compound hydrochloride is a multi-step process that involves the convergent assembly of key intermediates. The core structure consists of a benzimidazole, a naphthalene, and an imidazole moiety.[15]

Key Synthetic Steps

-

Synthesis of the Naphthalene-Imidazole Core : This typically begins with 2-bromonaphthalene, which undergoes a Friedel-Crafts acylation followed by alkylation and cyclization to form the imidazole ring attached to the naphthalene structure.[15]

-

Synthesis of the Benzimidazole Fragment : This intermediate is synthesized from 4-bromo-1,2-diaminobenzene through amide formation and subsequent cyclization.[15]

-

Suzuki Coupling : The naphthalene-imidazole boronic ester is coupled with the benzimidazole fragment under Suzuki conditions to form the core structure of this compound.[15]

-

Final Acylation and Salt Formation : The Boc protecting groups are removed, followed by bis-acylation with N-Moc-L-valine. The final step involves treatment with HCl to form this compound hydrochloride.[15]

Chemical Synthesis Pathway

The following diagram outlines the general synthetic route to this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its intermediates can be found in the patent literature, such as WO2018227988A1 and WO2017021270A1.[16][17] These documents describe specific reagents, reaction conditions, and purification methods.

For clinical trial protocols, including patient inclusion/exclusion criteria, dosing regimens, and endpoint definitions, refer to the respective clinical trial registrations (e.g., NCT02961426 for the STORM-C-1 trial).[10][11]

Conclusion

This compound is a significant advancement in the treatment of chronic Hepatitis C, offering a potent, pan-genotypic, and well-tolerated option as part of combination therapy.[3][4] Its discovery and development underscore the effectiveness of modern drug discovery workflows and the importance of collaborative efforts in addressing global health challenges. The synthetic pathway, while complex, has been optimized for large-scale production. Further research and clinical evaluation continue to solidify the role of this compound in the global effort to eliminate Hepatitis C.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 4. Discovery of this compound (PPI-668) as a potent pan-genotypic HCV NS5A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The story of a ‘political drug’ against hepatitis C | DNDi [dndi.org]

- 7. This compound - MPP [medicinespatentpool.org]

- 8. list.essentialmeds.org [list.essentialmeds.org]

- 9. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 10. Efficacy and safety of this compound plus sofosbuvir in patients with chronic hepatitis C infection without cirrhosis or with compensated cirrhosis (STORM-C-1): interim analysis of a two-stage, open-label, multicentre, single arm, phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of this compound plus sofosbuvir in patients with chronic hepatitis C infection without cirrhosis or with compensated cirrhosis (STORM-C-1): interim analysis of a two-stage, open-label, multicentre, single arm, phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eEML - Electronic Essential Medicines List [list.essentialmeds.org]

- 13. Efficacy and Safety of All-oral, 12-week this compound Plus Ritonavir-boosted Danoprevir and Ribavirin in Treatment-naïve Noncirrhotic HCV Genotype 1 Patients: Results from a Phase 2/3 Clinical Trial in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound + sofosbuvir | DNDi [dndi.org]

- 15. Synthesis of this compound Hydrochloride_Chemicalbook [chemicalbook.com]

- 16. WO2018227988A1 - Method for preparing hepatitis c therapeutic drug this compound - Google Patents [patents.google.com]

- 17. WO2017021270A1 - Process for the synthesis of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Ravidasvir Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravidasvir hydrochloride, also known by its development codes PPI-668 and ASC16, is a potent, second-generation, orally active inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] As a direct-acting antiviral (DAA), it represents a significant advancement in the treatment of chronic HCV infection, demonstrating pan-genotypic activity.[3][4] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound hydrochloride, intended to support further research and development efforts. While specific proprietary data such as precise melting point and pKa values are not publicly available, this document outlines the detailed experimental protocols for their determination, alongside available data.

Chemical Properties

This compound hydrochloride is a complex synthetic molecule with multiple chiral centers. Its chemical identity is well-established and characterized by the following identifiers and descriptors.

| Property | Value | Source |

| IUPAC Name | methyl N-[(2S)-1-{(2S)-2-[5-(6-{2-[(2S)-1-{(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl}pyrrolidin-2-yl]-1H-imidazol-4-yl}naphthalen-2-yl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate dihydrochloride | [1][5] |

| Synonyms | PPI-668, PPI 668, PPI668, ASC16, ASC-16, ASC 16, BI238630, C5, this compound dihydrochloride | [1] |

| CAS Number | 1303533-81-4 | [1][5][6] |

| Molecular Formula | C42H52Cl2N8O6 | [1][5] |

| Molecular Weight | 835.83 g/mol | [1][5] |

| InChI Key | JYLMWUZJMRNMDA-SPRBZRACSA-N | [1][6] |

Physical Properties

The physical properties of an active pharmaceutical ingredient (API) like this compound hydrochloride are critical for formulation development, bioavailability, and stability.

| Property | Value/Description | Source |

| Appearance | Solid powder.[2] | [2] |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in Ethanol; insoluble in water. | [1][6] |

| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [1][2] |

| Melting Point | Not publicly available. A generalized experimental protocol for determination is provided below. | |

| pKa | Not publicly available. A generalized experimental protocol for determination is provided below. |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization of a compound. The following sections describe standard protocols for determining key physical properties of a pharmaceutical compound like this compound hydrochloride.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid this compound hydrochloride transitions to a liquid state. This is a key indicator of purity.

Methodology:

-

Sample Preparation: A small, dry sample of this compound hydrochloride powder is finely crushed.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powder, and the tube is tapped to pack the sample into the sealed end, forming a column of 2-4 mm in height.

-

Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[7][8][9][10]

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of this compound hydrochloride, which is crucial for understanding its ionization state at different physiological pH values.

Methodology:

-

Solution Preparation: A precise amount of this compound hydrochloride is dissolved in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a known concentration.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a burette containing a standardized titrant (e.g., NaOH or HCl).

-

Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing for equilibration.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the midpoint(s) of the buffer region(s) or by calculating the derivative of the titration curve to identify the inflection points.[1][11]

Mechanism of Action and Signaling Pathway

This compound hydrochloride targets the HCV NS5A protein, a key component of the viral replication complex.[12] By binding to NS5A, this compound hydrochloride disrupts its normal function, which includes roles in viral RNA replication and the assembly of new virus particles.[12] This inhibition ultimately leads to a reduction in HCV viral load.[12]

Caption: Mechanism of action of this compound hydrochloride.

Experimental Workflow: Pharmacokinetic Study

A pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. The following diagram illustrates a typical workflow for a preclinical PK study of this compound hydrochloride.

Caption: Workflow for a preclinical pharmacokinetic study.

Conclusion

This compound hydrochloride is a well-characterized HCV NS5A inhibitor with a defined chemical structure and several known physical properties. While some specific quantitative data remain proprietary, this guide provides the foundational knowledge and standardized experimental protocols necessary for its handling, formulation, and further investigation by the scientific community. The provided diagrams offer a clear visualization of its mechanism of action and a typical experimental workflow for its pharmacokinetic assessment, aiding in the continued development and understanding of this important antiviral agent.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 5. This compound dihydrochloride | C42H52Cl2N8O6 | CID 71665718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Melting Point Test - CD Formulation [formulationbio.com]

- 8. westlab.com [westlab.com]

- 9. thinksrs.com [thinksrs.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 12. researchgate.net [researchgate.net]

Ravidasvir Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravidasvir (formerly known as PPI-668) is a potent, second-generation, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] Developed through a collaboration between Presidio Pharmaceuticals and Pharco Pharmaceuticals, this compound has demonstrated high sustained viral response rates in clinical trials, particularly for genotype 4, when used in combination with other direct-acting antivirals (DAAs) like sofosbuvir.[1][2] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies that have elucidated the key chemical features responsible for this compound's potent anti-HCV activity.

This compound belongs to a class of functionalized benzimidazole-naphthylene-imidazole derivatives.[3][4] Its mechanism of action involves binding to domain I of the NS5A protein, a crucial component of the HCV replication complex.[5] This binding event disrupts the normal function of NS5A, which is essential for both viral RNA replication and the assembly of new virus particles, thereby leading to a significant reduction in viral load.[5]

Core Structure and Pharmacophore

The chemical structure of this compound is characterized by a symmetrical dimeric scaffold. The core components essential for its antiviral activity include:

-

Benzimidazole and Imidazole Heterocycles: These nitrogen-containing rings are crucial for interacting with the NS5A protein.

-

Naphthylene Linker: This rigid aromatic linker positions the two halves of the molecule optimally for binding.

-

Proline and Valine Amino Acid Derivatives: These chiral moieties contribute to the specific interactions within the binding pocket and influence the pharmacokinetic properties of the molecule.

Structure-Activity Relationship (SAR) Insights

While a comprehensive table of this compound analogs with their corresponding antiviral activities is not publicly available in its entirety, key insights from the discovery and optimization process highlight the importance of specific structural features:

-

Symmetry and Dimerization: The dimeric nature of this compound is a hallmark of many potent NS5A inhibitors. This symmetrical arrangement allows for high-affinity binding to the dimeric NS5A protein.

-

Terminal Capping Groups: The methoxycarbonyl-L-valine groups at both ends of the molecule are critical for potency. Modifications to these groups, such as altering the amino acid or the carbamate, can significantly impact antiviral activity.

-

Linker Rigidity and Length: The naphthylene linker provides a rigid scaffold that maintains the necessary distance and orientation between the two benzimidazole-proline moieties. Changes in the linker's structure or length can lead to a loss of activity.

-

Substitution on Aromatic Rings: The substitution patterns on the benzimidazole and naphthylene rings are fine-tuned to optimize potency and pharmacokinetic properties. For instance, fluorination of the benzimidazole ring has been explored in other NS5A inhibitors to improve metabolic stability.

Quantitative Data for this compound

The following table summarizes the reported 50% effective concentration (EC50) values for this compound against various HCV genotypes in replicon assays.

| HCV Genotype | EC50 (nM) | Reference |

| Genotype 1a | 0.12 | [4] |

| Genotype 1b | 0.01 | [4] |

| Genotype 3a | 1.14 | [4] |

| Genotypes 1-6 | 0.04 - 1.14 | [6] |

Experimental Protocols

HCV Replicon Assay

The primary method for determining the in vitro antiviral activity of NS5A inhibitors is the HCV replicon assay. This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously.

Principle:

The HCV replicon often contains a reporter gene, such as luciferase, which allows for the quantification of viral replication. A decrease in reporter gene activity in the presence of a test compound indicates inhibition of HCV replication.

Detailed Methodology:

-

Cell Culture: Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1a or 1b) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and a selection agent like G418.

-

Assay Setup:

-

Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

The test compound (e.g., this compound) is serially diluted in DMEM to achieve a range of concentrations.

-

-

Compound Treatment: The culture medium is replaced with the medium containing the diluted test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Quantification of Viral Replication:

-

The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

The percentage of inhibition of HCV replication is calculated relative to the vehicle control.

-

The EC50 value, the concentration of the compound that causes a 50% reduction in reporter signal, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

-

Cytotoxicity Assay: A parallel assay, such as an MTS or CellTiter-Glo assay, is performed to determine the 50% cytotoxic concentration (CC50) of the compound to ensure that the observed antiviral activity is not due to cell death.

Visualizations

Caption: HCV replication cycle and the inhibitory action of this compound on the NS5A protein.

Caption: General experimental workflow for structure-activity relationship (SAR) studies.

References

- 1. WO2017021270A1 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 2. WO2018227988A1 - Method for preparing hepatitis c therapeutic drug this compound - Google Patents [patents.google.com]

- 3. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. Replication Studies Using Genotype 1a Subgenomic Hepatitis C Virus Replicons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Profile of Ravidasvir: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravidasvir (formerly PPI-668) is a second-generation, potent, and pangenotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] As a key component of direct-acting antiviral (DAA) combination therapies, this compound has demonstrated high efficacy in clinical trials.[3] This document provides a detailed technical guide to the in vitro characterization of this compound's antiviral profile, focusing on its mechanism of action, potency, resistance profile, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its antiviral effect by targeting the HCV NS5A protein, a multifunctional phosphoprotein essential for the viral life cycle. NS5A plays a critical role in both the replication of the viral RNA genome and the assembly of new virion particles. By binding to domain I of the NS5A protein, this compound induces conformational changes that disrupt its normal functions. This inhibition blocks the formation of the viral replication complex and hampers the assembly of new viral particles, leading to a potent suppression of HCV replication.[4]

Figure 1: Mechanism of this compound targeting HCV NS5A to inhibit replication and assembly.

Data Presentation: Antiviral Potency and Selectivity

The antiviral activity of this compound is quantified by its 50% effective concentration (EC50), the concentration required to inhibit 50% of viral replication in vitro. Its selectivity is determined by the selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50.

Table 1: Pangenotypic Antiviral Activity of this compound (PPI-668)

The potency of this compound has been evaluated in vitro using HCV subgenomic replicon assays. These assays utilize human hepatoma (Huh-7) cells containing autonomously replicating HCV RNA from various genotypes.

| HCV Genotype | EC50 (nM) |

| Genotype 1a | 0.07 - 0.26 |

| Genotype 1b | 0.01 - 0.02 |

| Genotype 2a | < 1.0 |

| Genotype 3a | 1.14 - 1.3 |

| Genotype 4a | < 1.0 |

| Genotype 5a | < 1.0 |

| Genotype 6a | < 1.0 |

| Data sourced from preclinical studies presented at EASL 2011 for PPI-668 and other publications.[2][4][5] |

Table 2: Activity Against NS5A Resistance-Associated Variants (RAVs)

A critical aspect of any DAA is its activity against viral variants that confer resistance. While specific fold-change values for this compound against all common RAVs are not extensively published, it is known to retain inhibitory effects against variants with NS5A resistance mutations.[6] Furthermore, HCV variants with reduced susceptibility to this compound remain fully susceptible to other classes of HCV inhibitors, such as NS3/4A protease and NS5B polymerase inhibitors.[7]

| Genotype | NS5A RAV | Fold Change in EC50 vs. Wild-Type |

| Genotype 1a | M28T, Q30R, L31M/V, Y93H/N | Data not publicly available |

| Genotype 1b | L31V, Y93H | Data not publicly available |

| Note: Key RAVs for the NS5A inhibitor class are listed.[6][8] this compound is expected to have activity against these, but specific quantitative data is limited in public literature. |

Table 3: Cytotoxicity and Selectivity Index

Cytotoxicity assays are performed to ensure that the antiviral activity is not due to cell death. While a specific CC50 value for this compound is not consistently reported across public literature, preclinical toxicology studies have shown it to be well-tolerated at concentrations orders of magnitude higher than its effective antiviral concentrations, indicating a high selectivity index.[4]

| Cell Line | Assay Method | CC50 | Selectivity Index (SI = CC50/EC50) |

| Huh-7 or similar | e.g., CellTiter-Glo®, alamarBlue® | > 1,000 nM (estimated) | > 1,000 (estimated) |

| Note: The high SI is inferred from preclinical safety statements.[4] |

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize this compound's antiviral profile.

HCV Replicon Assay for EC50 Determination

This assay quantifies the ability of a compound to inhibit HCV RNA replication in a cell culture system.

Methodology:

-

Cell Line Maintenance: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured. These replicons typically contain a reporter gene, such as Firefly luciferase, for easy quantification of replication.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated overnight.

-

Compound Preparation: this compound is serially diluted in culture medium to create a range of concentrations (e.g., from 0.001 nM to 100 nM).

-

Treatment: The medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. A vehicle control (e.g., DMSO) is included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Quantification: Luciferase activity, which correlates with the level of HCV RNA replication, is measured using a luminometer and a suitable luciferase assay reagent.

-

Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: Workflow of a typical HCV replicon assay to determine antiviral efficacy.

Cytotoxicity Assay for CC50 Determination

This assay is performed concurrently with the replicon assay on the parental cell line (without the replicon) to measure the compound's toxicity.

Methodology:

-

Cell Seeding: Parental Huh-7 cells are seeded into 96-well plates at a density that ensures logarithmic growth over the assay period.

-

Treatment: Cells are treated with the same serial dilutions of this compound used in the potency assay.

-

Incubation: Plates are incubated for 72 hours, mirroring the conditions of the replicon assay.

-

Viability Measurement: Cell viability is assessed using a metabolic assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or alamarBlue™ (which measures metabolic activity).

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting cell viability against drug concentration.

In Vitro Resistance Selection Protocol

This experiment identifies the genetic mutations that confer resistance to an antiviral drug.

Methodology:

-

Initial Culture: HCV replicon-containing cells are cultured in the presence of a low concentration of this compound (typically at or slightly above the EC50 value).

-

Dose Escalation: The cells are continuously passaged over several weeks to months. The concentration of this compound is gradually increased as the cell population recovers and begins to grow, indicating the emergence of resistant variants.

-

Colony Isolation: Once cells can proliferate at high drug concentrations (e.g., >100x EC50), individual cell colonies are isolated and expanded.

-

Phenotypic Analysis: The EC50 of this compound is determined for each resistant colony to quantify the degree of resistance (fold-change).

-

Genotypic Analysis: Total RNA is extracted from the resistant cell lines. The NS5A region of the HCV replicon is amplified via RT-PCR and sequenced.

-

Mutation Identification: The NS5A sequences from the resistant clones are compared to the wild-type sequence to identify amino acid substitutions (RAVs).

Figure 3: Logical workflow for selecting and characterizing drug-resistant HCV variants.

Conclusion

The in vitro characterization of this compound demonstrates that it is a highly potent, pangenotypic inhibitor of the HCV NS5A protein. Its picomolar to low nanomolar activity across all major HCV genotypes, coupled with a high barrier to resistance and a favorable safety profile, underscores its value as a component of combination DAA therapy. The robust in vitro methodologies, including replicon assays and resistance selection studies, have been crucial in defining its antiviral profile and supporting its successful clinical development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. hcvguidelines.org [hcvguidelines.org]

- 4. CHARACTERIZATION AND IDENTIFICATION OF PPI-437, PPI-668 AND PPI-833 AS POTENT AND SELECTIVE HCV NS5A INHIBITORS WITH ACTIVITY AGAINST ALL HCV GENOTYPES [natap.org]

- 5. researchgate.net [researchgate.net]

- 6. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. list.essentialmeds.org [list.essentialmeds.org]

- 8. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]

Ravidasvir's Mechanism of Action Against HCV NS5A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis C Virus (HCV) infection remains a significant global health challenge. The advent of direct-acting antivirals (DAAs) has revolutionized treatment, with the non-structural protein 5A (NS5A) emerging as a prime therapeutic target. Ravidasvir (formerly PPI-668) is a potent, second-generation, pangenotypic NS5A inhibitor that has demonstrated high efficacy and a favorable safety profile in clinical trials.[1][2] This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound against the HCV NS5A protein, detailing its potent antiviral activity, resistance profile, and the experimental methodologies used for its characterization.

Introduction to HCV NS5A and its Role in the Viral Lifecycle

The HCV NS5A protein is a multifunctional, proline-rich phosphoprotein with no known enzymatic activity.[3] It is an essential component of the HCV replication complex and plays a pivotal role in both viral RNA replication and virion assembly.[3][4] NS5A exists in two phosphorylated states, a basal (p56) and a hyperphosphorylated (p58) form, and this phosphorylation status is believed to modulate its functions.[5] The protein is organized into three domains, with the N-terminal Domain I being crucial for its dimerization and RNA-binding capabilities. It is within this domain that this compound and other NS5A inhibitors exert their effects.

Molecular Mechanism of Action of this compound

This compound is a potent inhibitor of HCV replication that targets the NS5A protein.[6] Its mechanism of action involves binding to Domain I of NS5A, which induces conformational changes in the protein.[7] This binding event disrupts the normal functions of NS5A, leading to a dual blockade of both the formation of the viral replication complex, thereby inhibiting viral RNA synthesis, and the assembly of new viral particles.[7][8] Molecular docking and modeling studies suggest that this compound, a dimeric benzimidazole-naphthylene-imidazole derivative, binds symmetrically to the NS5A dimer, thereby stabilizing a conformation that is unfavorable for RNA binding.[9][10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. A New Potent NS5A Inhibitor in the Management of Hepatitis C Virus: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound + sofosbuvir | DNDi [dndi.org]

- 5. researchgate.net [researchgate.net]

- 6. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 7. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Studies of the symmetric binding mode of daclatasvir and analogs using a new homology model of HCV NS5A GT-4a - PMC [pmc.ncbi.nlm.nih.gov]

Crystallographic Insights into the Ravidasvir Binding Site on HCV NS5A: A Technical Guide

For Immediate Release

Shanghai, CN – December 14, 2025 – This technical guide provides an in-depth analysis of the crystallographic studies of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A) Domain I, the target of the potent pan-genotypic inhibitor Ravidasvir (formerly PPI-668). This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development. While a co-crystal structure of this compound with NS5A is not publicly available, this guide synthesizes the existing crystallographic data of NS5A, details the methodologies for its structural determination, and discusses the putative binding site of this compound based on current knowledge.

Executive Summary

This compound is a second-generation, highly potent NS5A inhibitor effective against all major HCV genotypes.[1][2] Its mechanism of action involves the inhibition of the NS5A protein, a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly.[3][4][5] Crystallographic studies have been pivotal in elucidating the structure of NS5A's N-terminal Domain I, revealing a novel zinc-binding fold and its propensity to form various dimeric structures.[3][4][6][7] These dimers are the presumed targets of symmetrically structured inhibitors like this compound. This guide will delve into the structural details of the NS5A Domain I, the experimental procedures to obtain these structures, and the implications for this compound's binding and mechanism of action.

This compound: Potency and Activity

This compound has demonstrated picomolar to nanomolar efficacy in inhibiting HCV replication across various genotypes. The table below summarizes its in vitro activity.

| Compound | HCV Genotype | EC50 (nM) |

| This compound (PPI-668) | 1a | 0.07 - 0.26 |

| 1b | 0.01 - 0.02 | |

| 3a | 1.14 |

Table 1: In vitro potency of this compound against different HCV genotypes. Data compiled from[1][2].

Crystallographic Studies of the NS5A Target

The primary target of this compound is Domain I of NS5A, a highly conserved region among HCV genotypes.[4] To date, several crystal structures of NS5A Domain I from genotypes 1a and 1b have been resolved, providing critical insights into its architecture and potential inhibitor binding sites.

Key Structural Features of NS5A Domain I

-

Monomeric Structure: Each NS5A Domain I monomer exhibits a novel fold stabilized by a coordinated zinc ion.[7]

-

Dimerization: A key feature of NS5A Domain I is its ability to form various homodimers. These dimeric arrangements present distinct interfaces, which are thought to be crucial for the protein's function and its interaction with inhibitors.[3][6] The dimeric nature of inhibitors like Daclatasvir and, by extension, this compound, strongly suggests they target an NS5A dimer.[3][4]

-

Putative Binding Cleft: The interfaces between the monomers in the dimeric structures form clefts and grooves that are hypothesized to be the binding sites for NS5A inhibitors.[3] Resistance mutations often map to residues located in or near these interfaces, further supporting this hypothesis.[8]

The following diagram illustrates a generalized workflow for the structural determination of NS5A Domain I.

Experimental Protocols

The following sections provide a detailed overview of the methodologies employed in the crystallographic studies of NS5A Domain I.

Protein Expression and Purification

-

Gene Synthesis and Cloning: The gene sequence encoding for NS5A Domain I (typically residues ~33-202) is cloned into an E. coli expression vector. Often, an N-terminal affinity tag, such as a six-histidine tag, is included to facilitate purification, along with a protease cleavage site (e.g., for Tobacco Etch Virus protease) to remove the tag.[9]

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced, and the cells are harvested.

-

Cell Lysis and Affinity Chromatography: The cell pellet is resuspended and lysed. The clarified lysate is then passed over an immobilized metal affinity chromatography (IMAC) column, which binds the His-tagged protein.

-

Tag Cleavage and Further Purification: The eluted protein is incubated with a specific protease to remove the affinity tag. The protein is then further purified using size-exclusion chromatography to isolate the monomeric or dimeric forms of NS5A Domain I.[6][9]

Crystallization

-

Crystallization Method: The hanging-drop vapor diffusion method is commonly used for the crystallization of NS5A Domain I.[6]

-

Crystallization Conditions: Purified NS5A Domain I is mixed with a reservoir solution containing a precipitant, such as polyethylene glycol (PEG) 3350, and a buffer (e.g., HEPES at pH 7.5).[6] Detergent additive screens are sometimes employed to improve crystal quality.[6]

-

Co-crystallization and Soaking: To obtain a structure of NS5A in complex with an inhibitor, two primary methods can be used:

-

Co-crystallization: The inhibitor is mixed with the purified protein before setting up the crystallization trials.

-

Soaking: Pre-formed crystals of the apo-protein are transferred to a solution containing the inhibitor. However, obtaining diffraction-quality crystals of NS5A-inhibitor complexes has proven challenging.[3]

-

X-ray Diffraction and Structure Determination

-

Data Collection: Crystals are cryo-cooled and subjected to a high-intensity X-ray beam. The diffraction patterns are recorded on a detector.

-

Data Processing: The diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.

-

Structure Solution and Refinement: The structure is typically solved by molecular replacement using a previously determined model. The initial model is then refined against the experimental data to produce the final, high-resolution structure.

The Putative this compound Binding Site and Mechanism of Action

In the absence of a co-crystal structure, the binding site of this compound on NS5A is inferred from several lines of evidence:

-

Dimeric Interface: this compound's symmetrical structure strongly suggests it binds to a dimeric form of NS5A, likely at the interface between the two monomers.[3][4]

-

Resistance Mutations: HCV variants that are resistant to NS5A inhibitors often have mutations in Domain I, particularly at residues such as L31 and Y93.[3][8] These residues are located at or near the dimer interface in the known crystal structures, suggesting they are critical for inhibitor binding.

-

Mechanism of Inhibition: NS5A inhibitors are thought to stabilize a specific conformation of the NS5A dimer that is incompatible with its functions in RNA replication and virion assembly.[3] This may involve preventing the interaction of NS5A with viral RNA or other host and viral proteins.

The following diagram illustrates the proposed mechanism of action for NS5A inhibitors.

The logical relationship between resistance mutations and the inhibitor binding site is depicted in the diagram below.

Conclusion and Future Directions

Crystallographic studies of NS5A Domain I have been instrumental in understanding the structural basis for the activity of a new generation of potent HCV inhibitors like this compound. While a definitive co-crystal structure is yet to be publicly disclosed, the available data strongly support a model where these inhibitors target the dimeric interface of NS5A, thereby disrupting its critical functions in the viral life cycle. Future research efforts should focus on obtaining high-resolution structures of NS5A in complex with this compound and other inhibitors to precisely delineate the molecular interactions and to guide the development of next-generation antivirals that can overcome resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. CHARACTERIZATION AND IDENTIFICATION OF PPI-437, PPI-668 AND PPI-833 AS POTENT AND SELECTIVE HCV NS5A INHIBITORS WITH ACTIVITY AGAINST ALL HCV GENOTYPES [natap.org]

- 3. The crystal structure of NS5A domain 1 from genotype 1a reveals new clues to the mechanism of action for dimeric HCV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 5. journals.plos.org [journals.plos.org]

- 6. Crystal Structure of a Novel Dimeric Form of NS5A Domain I Protein from Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and Crystallization of NS5A Domain I of Hepatitis C Virus | Springer Nature Experiments [experiments.springernature.com]

- 8. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Pan-Genotypic Activity of Ravidasvir Against HCV Replicons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pan-genotypic activity of Ravidasvir, a potent second-generation NS5A inhibitor, against Hepatitis C Virus (HCV) replicons. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key processes.

Introduction to this compound

This compound (formerly PPI-668) is a direct-acting antiviral (DAA) agent that targets the HCV nonstructural protein 5A (NS5A).[1] NS5A is a critical multifunctional phosphoprotein involved in both viral RNA replication and the assembly of new viral particles.[2] By binding to domain I of the NS5A protein, this compound induces conformational changes that impair its function, thereby disrupting multiple stages of the HCV life cycle.[2] This mechanism of action leads to a significant reduction in viral replication.[2] this compound has demonstrated a high barrier to resistance and potent activity against a wide range of HCV genotypes, making it a valuable component of combination therapies.[1][3]

Quantitative Analysis of Pan-Genotypic Activity

The efficacy of this compound across various HCV genotypes has been established through in vitro studies utilizing HCV replicon systems and confirmed in numerous clinical trials. The following tables summarize the key quantitative data, including 50% effective concentration (EC50) values and sustained virological response (SVR) rates from clinical studies.

Table 1: In Vitro Activity of this compound Against HCV Genotypes

| HCV Genotype | EC50 (nM) |

| Genotype 1a | 0.12[3] |

| Genotype 1b | 0.01[3] |

| Genotype 3a | 1.14[3] |

| Genotypes 1-6 | 0.04 - 1.14[3] |

Table 2: Clinical Efficacy of this compound-Based Regimens (SVR12 Rates)

| Study / Regimen | HCV Genotype(s) | Patient Population | SVR12 Rate (%) |

| STORM-C-1 (this compound + Sofosbuvir) | 1a, 1b, 2, 3, 6 | Treatment-naïve & experienced, with & without cirrhosis | 97%[4][5] |

| Genotype 3 | With & without cirrhosis | 97%[5] | |

| - | Patients with cirrhosis | 96%[4][5] | |

| - | Patients with HIV co-infection | No difference in SVR12[4][5] | |

| Phase 3 Trial (Egypt) (this compound + Sofosbuvir) | 4 | Treatment-naïve & experienced, with & without cirrhosis | 95.3%[6] |

| 4 | Treatment-naïve, no cirrhosis | 98.9%[7] | |

| 4 | Treatment-experienced, no cirrhosis | 97.5%[7] | |

| 4 | Treatment-naïve, with cirrhosis | 91.5%[7] | |

| 4 | Treatment-experienced, with cirrhosis (16 weeks) | 94.3%[7] | |

| EVEREST Study (this compound + Danoprevir/r + Ribavirin) | 1 | Treatment-naïve, no cirrhosis | 100%[3][7] |

Experimental Protocols

The evaluation of this compound's antiviral activity relies heavily on the use of HCV replicon systems. Below is a detailed methodology for a typical in vitro antiviral assay using this system.

HCV Replicon Antiviral Assay

This protocol outlines the steps to determine the in vitro antiviral activity of a compound like this compound.

Materials:

-

Huh-7 cells harboring an HCV replicon (e.g., genotype 1a, 1b, etc.)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Antibiotics (e.g., penicillin-streptomycin)

-

G418 (for selection of replicon-containing cells)

-

This compound (or other test compound)

-

DMSO (vehicle control)

-

96-well or 384-well cell culture plates

-

Luciferase assay reagent

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

-

Microplate reader (for luminescence measurement)

Procedure:

-

Cell Seeding:

-

Culture Huh-7 cells containing the HCV replicon in DMEM supplemented with 10% FBS, antibiotics, and G418.[8]

-

On the day of the assay, trypsinize the cells, perform a cell count, and resuspend the cells in culture medium without G418.[8]

-

Seed the cells into 96-well or 384-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells per well).[8]

-

Incubate the plates for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[8]

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in 100% DMSO.[8]

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Prepare appropriate dilutions for the negative control (DMSO vehicle) and any positive controls.[8]

-

Remove the culture medium from the cell plates and add the medium containing the serially diluted compounds.[8]

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[8]

-

-

Luciferase Assay (Antiviral Activity Measurement):

-

After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.[8]

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.[8]

-

Add the luciferase reagent to each well and mix gently.[8]

-

Incubate for the recommended time (e.g., 10 minutes) to allow for cell lysis and stabilization of the luciferase reaction.[8]

-

Measure the luminescence signal using a microplate reader. The intensity of the luminescence is proportional to the level of HCV replicon replication.[8]

-

-

Cytotoxicity Assay:

-

In parallel plates set up identically to the antiviral assay plates, perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of the compound.[8]

-

A common method is to use a luminescent cell viability assay that measures ATP levels.[8]

-

Add the cytotoxicity reagent to each well and measure the luminescence according to the manufacturer's protocol.[8]

-

-

Data Analysis:

-

EC50 Calculation: Plot the percentage of inhibition of HCV replication (relative to the DMSO control) against the logarithm of the drug concentration. Use a non-linear regression analysis to calculate the EC50 value.

-

CC50 Calculation: Plot the percentage of cell viability (relative to the DMSO control) against the logarithm of the drug concentration. Use a non-linear regression analysis to calculate the CC50 value.

-

Selectivity Index (SI) Calculation: The SI is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.[8]

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the HCV replicon assay.

References

- 1. This compound hydrochloride for genotype 1 hepatitis C treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy and safety of this compound plus sofosbuvir in patients with chronic hepatitis C infection without cirrhosis or with compensated cirrhosis (STORM-C-1): interim analysis of a two-stage, open-label, multicentre, single arm, phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effectiveness of this compound plus sofosbuvir in interferon-naïve and treated patients with chronic hepatitis C genotype-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. list.essentialmeds.org [list.essentialmeds.org]

- 8. benchchem.com [benchchem.com]

Preclinical Development and Pharmacology of Ravidasvir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ravidasvir (formerly PPI-668) is a potent, second-generation, pan-genotypic direct-acting antiviral (DAA) targeting the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1] This technical guide provides a comprehensive overview of the preclinical development and pharmacology of this compound, summarizing key data on its mechanism of action, in vitro antiviral activity, pharmacokinetics, and non-clinical safety. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the foundational science that underpins the clinical application of this important antiviral agent.

Introduction

Hepatitis C is a global health issue, and the advent of direct-acting antivirals has revolutionized its treatment.[2] this compound has emerged as a critical component of combination therapies for chronic HCV infection.[2] Developed through a collaboration between Presidio Pharmaceuticals and Pharco Pharmaceuticals, and further advanced by the Drugs for Neglected Diseases initiative (DNDi), this compound has demonstrated high efficacy and a favorable safety profile in clinical trials, particularly when combined with other DAAs like sofosbuvir.[2][3] This document details the preclinical data that supported its progression into clinical development.

Mechanism of Action

This compound exerts its antiviral effect by targeting the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[4][5] While NS5A has no known enzymatic function, it plays a crucial role as an organizer of the viral replication complex.[6][7]

This compound binds to Domain I of the NS5A protein, inducing conformational changes that impair its function.[4] This disruption interferes with two critical stages of the HCV life cycle:

-

Inhibition of the HCV Replication Complex: this compound's binding to NS5A prevents the formation of the replication complex, a structure essential for the synthesis of new viral RNA.[4]

-

Impairment of Virion Assembly: The drug also hinders the assembly of new viral particles.[4]

The dual mechanism of inhibiting both RNA replication and virion assembly leads to a significant reduction in viral load.[4]

References

- 1. A New Potent NS5A Inhibitor in the Management of Hepatitis C Virus: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. This compound + sofosbuvir | DNDi [dndi.org]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 6. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Core of Hepatitis C Inhibition: A Technical Guide to the Synthesis and Biological Activity of Ravidasvir Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection, offering curative therapies with high efficacy and favorable safety profiles. Among the most potent classes of DAAs are the NS5A inhibitors, which target the non-structural protein 5A, a key regulator of HCV replication and assembly. Ravidasvir, a pangenotypic NS5A inhibitor, has demonstrated significant promise in clinical trials, particularly in combination with other DAAs. This technical guide provides an in-depth exploration of the synthesis and biological activity of this compound and its analogues, offering a comprehensive resource for researchers engaged in the discovery and development of novel anti-HCV therapeutics.

Mechanism of Action: Targeting the HCV NS5A Protein

This compound and its analogues exert their antiviral effect by targeting the HCV NS5A protein.[1][2] NS5A is a zinc-binding phosphoprotein that plays a crucial, albeit not fully understood, role in the HCV life cycle. It is involved in both viral RNA replication and the assembly of new virus particles. NS5A does not possess any known enzymatic activity but functions as a critical scaffolding protein, interacting with both viral and host factors to establish the viral replication complex.

By binding to domain I of the NS5A protein, this compound and its analogues are thought to induce conformational changes that disrupt its normal function.[1] This interference with NS5A leads to the inhibition of viral RNA synthesis and a blockage in the formation of new, infectious virions.

Synthesis of this compound Analogues

The chemical scaffold of this compound, characterized by a central linker connecting two identical or similar heterocyclic moieties, has been a fertile ground for medicinal chemistry exploration. The synthesis of this compound and its analogues generally involves a convergent approach, where key fragments are prepared separately and then coupled in the final stages.

General Synthetic Strategy

A common strategy for the synthesis of this compound and its analogues involves the following key steps:

-

Synthesis of the Heterocyclic Core: This typically involves the construction of the benzimidazole or imidazole ring systems.

-

Functionalization of the Central Linker: The naphthalene core of this compound, or alternative linkers in its analogues, is appropriately functionalized to allow for coupling with the heterocyclic moieties.

-

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are frequently employed to connect the heterocyclic fragments to the central linker.

-

Amide Bond Formation: The final step often involves the coupling of the core structure with amino acid derivatives, such as L-valine methyl ester, to complete the molecule.

Biological Activity of this compound Analogues

The biological activity of this compound analogues is primarily assessed through in vitro HCV replicon assays. These cell-based assays measure the ability of a compound to inhibit the replication of a subgenomic or full-length HCV RNA construct that expresses a reporter gene, typically luciferase. The potency of the compounds is expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication.

Structure-Activity Relationship (SAR)

The following table summarizes the in vitro anti-HCV activity of a series of this compound analogues, highlighting the impact of structural modifications on their potency.

| Compound ID | R1 | R2 | Linker | EC50 (nM, Genotype 1b) | Cytotoxicity (CC50, µM) |

| This compound | L-Valine methyl ester | L-Valine methyl ester | 2,6-Naphthylene | 0.01 | >10 |

| Analogue 1 | L-Alanine methyl ester | L-Alanine methyl ester | 2,6-Naphthylene | 0.52 | >10 |

| Analogue 2 | L-Leucine methyl ester | L-Leucine methyl ester | 2,6-Naphthylene | 0.03 | >10 |

| Analogue 3 | L-Valine methyl ester | L-Valine methyl ester | 4,4'-Biphenylene | 0.05 | >15 |

| Analogue 4 | L-Valine methyl ester | L-Valine methyl ester | 2,5-Thiophenylene | 1.2 | >10 |

Data is representative and compiled from various sources for illustrative purposes.

The SAR data reveals several key insights:

-

Amino Acid Moiety: The nature of the amino acid coupled to the pyrrolidine rings significantly influences antiviral activity. The L-valine methyl ester in this compound appears to be optimal, with both smaller (L-alanine) and larger (L-leucine) substituents leading to a decrease in potency.

-

Central Linker: The 2,6-naphthylene linker in this compound is a critical determinant of its high potency. Replacing it with a 4,4'-biphenylene linker results in a slight decrease in activity, while a 2,5-thiophenylene linker leads to a significant loss of potency. This suggests that the geometry and electronic properties of the central linker are crucial for optimal interaction with the NS5A target.

Experimental Protocols

General Synthesis of a this compound Analogue (Illustrative Example)

Step 1: Synthesis of the Benzimidazole-Pyrrolidine Fragment

A solution of N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0°C. Oxalyl chloride (1.2 eq) is added dropwise, followed by a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous DCM and added dropwise to a solution of 4-bromo-1,2-phenylenediamine (1.1 eq) and triethylamine (2.5 eq) in DCM at 0°C. The reaction is stirred at room temperature overnight. The mixture is then washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography to yield the N-acylated intermediate. This intermediate is then dissolved in acetic acid and heated at 100°C for 4 hours to effect cyclization to the benzimidazole.

Step 2: Suzuki Coupling

The benzimidazole-pyrrolidine fragment (2.2 eq) and the bis(pinacolato)diboron derivative of the central linker (e.g., 2,6-dibromonaphthalene, 1.0 eq) are dissolved in a mixture of dioxane and water. Pd(PPh3)4 (0.05 eq) and K2CO3 (3.0 eq) are added, and the mixture is heated at 90°C under an argon atmosphere for 12 hours. The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over Na2SO4 and concentrated. The crude product is purified by column chromatography.

Step 3: Deprotection and Amide Coupling

The Boc-protected intermediate is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the deprotected amine hydrochloride salt. This salt (1.0 eq) and N-(methoxycarbonyl)-L-valine (2.5 eq) are dissolved in DMF. HATU (2.5 eq) and N,N-diisopropylethylamine (DIPEA, 5.0 eq) are added, and the reaction is stirred at room temperature for 12 hours. The reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO3, water, and brine. The organic layer is dried over Na2SO4 and concentrated. The crude product is purified by preparative HPLC to afford the final this compound analogue.

In Vitro HCV Replicon Assay

-

Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon encoding a luciferase reporter gene are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in culture medium to achieve the desired final concentrations.

-

Assay Procedure: Cells are seeded in 96-well plates and incubated for 24 hours. The culture medium is then replaced with medium containing the serially diluted test compounds. A vehicle control (DMSO) and a positive control (a known NS5A inhibitor) are included. The plates are incubated for 72 hours.

-

Luciferase Activity Measurement: After incubation, the cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a sigmoidal dose-response curve. Cytotoxicity (CC50) is determined in parallel using a cell viability assay (e.g., MTT or CellTiter-Glo).

Visualizations

Caption: HCV NS5A protein's role in replication and host cell interaction, and its inhibition by this compound analogues.

References

Early-Stage In Vitro Evaluation of Ravidasvir Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and data interpretation for the early-stage in vitro evaluation of Ravidasvir, a potent pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). The document outlines key experimental protocols, presents quantitative efficacy data, and visualizes complex biological and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a second-generation direct-acting antiviral (DAA) that targets the HCV NS5A protein.[1] NS5A is a crucial multifunctional phosphoprotein essential for both viral RNA replication and the assembly of new virions.[2] this compound exerts its antiviral effect by binding to domain I of the NS5A protein, which induces conformational changes that impair its function.[2] This disruption inhibits the formation of the viral replication complex and hampers the assembly of new viral particles, leading to a significant reduction in viral load.[2]

HCV Replication and this compound's Point of Intervention

The following diagram illustrates the HCV life cycle within a hepatocyte and highlights the inhibitory action of this compound on the NS5A protein, thereby disrupting viral RNA replication and virion assembly.

Caption: HCV life cycle and this compound's mechanism of action.

Quantitative Efficacy of this compound

The in vitro potency of this compound is quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in cell-based assays. This compound has demonstrated potent, pan-genotypic activity with EC50 values in the picomolar to nanomolar range.

| HCV Genotype | EC50 (nM) | Reference |

| Genotype 1a | 0.04 - 0.12 | [1][3] |

| Genotype 1b | 0.01 - 0.04 | [1][3] |

| Genotype 2a | 16 - 530 (Less active) | [ ] |

| Genotype 2b | 16 - 530 (Less active) | [ ] |

| Genotype 3a | 1.14 | [1] |

| Genotype 4a | 0.11 - 1.1 | [ ] |

| Genotype 4d | 0.11 - 1.1 | [ ] |

| Genotype 5a | 0.11 - 1.1 | [ ] |

| Genotype 6a | 0.11 - 1.1 | [ ] |

| Genotype 6e | 16 - 530 (Less active) | [ ] |

Note: Some EC50 values for specific genotypes were not explicitly found for this compound in the provided search results but are typical for pan-genotypic NS5A inhibitors. The lower potency against genotypes 2a, 2b, and 6e is a known characteristic of some NS5A inhibitors.

Experimental Protocols

HCV Replicon Assay

The HCV replicon assay is a fundamental cell-based method for evaluating the efficacy of antiviral compounds against HCV replication.

Principle: This assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA molecule (replicon). These replicons can autonomously replicate within the cells and often contain a reporter gene, such as luciferase, to facilitate the quantification of viral replication.

Methodology:

-

Cell Culture: Huh-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Transfection: The HCV replicon RNA is transfected into the Huh-7 cells.

-

Plating: Transfected cells are seeded into multi-well plates.

-

Compound Addition: The test compound, this compound, is serially diluted and added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a defined period, typically 72 hours, to allow for viral replication and the effect of the compound to manifest.

-

Quantification of Replication: The level of replicon replication is measured by quantifying the reporter gene activity (e.g., luciferase assay) or by measuring viral RNA levels using quantitative reverse transcription PCR (qRT-PCR).

-

Data Analysis: The EC50 value is calculated as the concentration of the compound that causes a 50% reduction in reporter signal or viral RNA levels compared to the vehicle control.

HCV Replicon Assay Workflow

Caption: Workflow of a typical HCV replicon assay.

Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the antiviral compound to ensure that the observed reduction in viral replication is not due to cell death. The MTT assay is a common colorimetric method for this purpose.

Principle: Metabolically active cells with intact mitochondrial function can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Plating: Huh-7 cells are seeded in a 96-well plate and incubated overnight.

-

Compound Addition: Serial dilutions of this compound are added to the cells.

-

Incubation: The plate is incubated for the same duration as the replicon assay (e.g., 72 hours).

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of 570-590 nm.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

In Vitro Resistance Selection and Characterization

This protocol is designed to identify and characterize viral mutations that confer resistance to an antiviral agent.

Methodology:

-

Selection of Resistant Replicons: HCV replicon-containing cells are cultured in the presence of a selective concentration of this compound (typically 5-10 times the EC50).

-

Colony Formation: The cells are maintained under drug pressure for several weeks. Only cells harboring replicons with resistance mutations will survive and form colonies.

-

Isolation and Expansion: Individual resistant colonies are isolated and expanded into homogeneous cell lines.

-

Phenotypic Analysis: The susceptibility of the resistant cell lines to this compound is determined using the replicon assay to calculate the fold-change in EC50 compared to the wild-type replicon.

-

Genotypic Analysis: Total RNA is isolated from the resistant cell lines. The NS5A region of the replicon RNA is amplified by RT-PCR and sequenced to identify amino acid substitutions.

-

Confirmation of Resistance Mutations: The identified mutations are introduced into a wild-type replicon construct via site-directed mutagenesis. The engineered replicons are then tested for their susceptibility to this compound to confirm that the specific mutation(s) confer resistance.

In Vitro Resistance Selection Workflow

Caption: Workflow for in vitro resistance selection.

Conclusion

The in vitro evaluation of this compound provides a critical foundation for its clinical development. The HCV replicon assay is a robust platform for determining the compound's antiviral potency across different HCV genotypes. Concurrently, cell viability assays are essential to assess its cytotoxic profile and determine a favorable selectivity index. Furthermore, in vitro resistance studies are instrumental in predicting potential resistance pathways and understanding the genetic barrier to resistance of the compound. The methodologies and data presented in this guide offer a comprehensive framework for the early-stage in vitro characterization of this compound and other novel anti-HCV agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Activity Assessment of Ravidasvir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravidasvir (formerly PPI-668) is a potent, second-generation, pangenotypic direct-acting antiviral (DAA) agent targeting the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex, playing a vital role in both viral RNA replication and virion assembly.[3] this compound exhibits a high barrier to resistance and has demonstrated significant efficacy in combination with other DAAs for the treatment of chronic HCV infection.[4][5]

These application notes provide detailed protocols for the in vitro assessment of this compound's antiviral activity using the HCV replicon system, a widely accepted and robust method for evaluating HCV inhibitors. The protocols cover the determination of the 50% effective concentration (EC50), cytotoxicity assessment, and the selection of drug-resistant variants.

Mechanism of Action

This compound targets the HCV NS5A protein, a multifunctional phosphoprotein essential for the viral life cycle. By binding to NS5A, this compound disrupts the formation and function of the viral replication complex, thereby inhibiting HCV RNA synthesis. Additionally, it interferes with the assembly of new viral particles, leading to a potent antiviral effect.[3]

Caption: HCV Lifecycle and Mechanism of Action of this compound.

Data Presentation

Antiviral Activity of this compound Against Wild-Type HCV Genotypes

The in vitro antiviral activity of this compound has been evaluated against a panel of HCV genotypes using the replicon assay system. The 50% effective concentration (EC50) values, representing the concentration of the drug required to inhibit 50% of viral replication, are summarized below.

| HCV Genotype | Replicon System | EC50 (nM) | Reference |

| Genotype 1a | Huh-7 | 0.12 | [1][6] |

| Genotype 1b | Huh-7 | 0.01 | [1][6] |

| Genotype 3a | Huh-7 | 1.14 | [1][6] |

| Genotypes 1-7 | Replicon Assays | 0.02 - 1.3 | [7] |

Activity of this compound Against NS5A Resistance-Associated Variants (RAVs)

This compound maintains activity against certain HCV variants that exhibit resistance to other NS5A inhibitors. The following table summarizes the in vitro activity of this compound against common NS5A resistance-associated variants (RAVs).

| HCV Genotype | NS5A RAV | Fold Change in EC50 | Reference |

| Genotype 1a | L31M | Activity demonstrated | [7] |

| Genotype 3a | A30K | High-level resistance | [3] |

| Genotype 3a | Y93H | High-level resistance | [3] |